4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6OS/c1-11(2)22-15-14-10-21-25(16(14)24-18(23-15)27-3)9-8-20-17(26)12-4-6-13(19)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,20,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWPWVCKOWHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme. SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions. This interaction inhibits the activity of the SDH enzyme, disrupting the normal metabolic processes in the cell.
Biochemical Pathways
By inhibiting the SDH enzyme, the compound affects the citric acid cycle and the electron transport chain. These are essential pathways for energy production in cells. Disruption of these pathways can lead to cell death, which is why this compound has potential as a fungicide.
Biologische Aktivität
4-Fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, often referred to as FITM, is a compound of significant interest in pharmacology due to its selective antagonistic activity on metabotropic glutamate receptor subtype 1 (mGluR1). This article reviews the biological activity of FITM, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of FITM is characterized by the following components:
- Fluorine atom at the 4-position of the benzamide.
- Isopropylamino group linked to a pyrazolo[3,4-d]pyrimidine moiety.
- Methylthio group contributing to its unique biological properties.
FITM acts primarily as an antagonist of mGluR1, a receptor involved in various neurological processes. The binding affinity of FITM to mGluR1 has been reported with a value of approximately 5.4 nM, indicating high potency and selectivity over other mGluR subtypes such as mGluR2 and mGluR5 . This selectivity is crucial for minimizing side effects associated with broader receptor antagonism.
Antipsychotic Effects
Research has demonstrated that FITM exhibits antipsychotic-like effects in animal models. In studies involving rodents, administration of FITM resulted in significant reductions in hyperactivity and anxiety-like behaviors, suggesting its potential utility in treating disorders such as schizophrenia .
Neuroimaging Applications
FITM has been utilized in positron emission tomography (PET) imaging studies to visualize mGluR1 distribution in the brain. In vivo autoradiographic studies showed high accumulation of radioactivity in regions rich in mGluR1, such as the thalamus and cerebellum . This capability underscores FITM's potential as a diagnostic tool for neurological disorders.
Study 1: Efficacy in Animal Models
In a controlled study, rats treated with FITM displayed marked improvements in cognitive function compared to control groups. Behavioral assays indicated enhanced memory retention and reduced anxiety levels . The results suggest that FITM may modulate glutamatergic signaling pathways beneficially.
Study 2: Imaging Studies
Yamasaki et al. conducted ex vivo autoradiographic studies using FITM to assess its binding properties in rat brain sections. The study revealed heterogeneous binding patterns with significant uptake in mGluR1-rich regions. These findings support the compound's potential for use in neuroimaging applications aimed at understanding glutamate-related pathologies .
Table: Summary of Biological Activities
| Activity Type | Description | Observations |
|---|---|---|
| Receptor Targeting | Antagonist of mGluR1 | High affinity (K_i = 5.4 nM) |
| Antipsychotic Effects | Reduces hyperactivity and anxiety | Significant behavioral improvements |
| Neuroimaging | PET tracer for mGluR1 | High accumulation in specific brain regions |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Effects: The target compound lacks the chromen-4-one and fluorophenyl groups present in Examples 53 and 41, which may reduce steric hindrance and alter target selectivity. The methylthio group at position 6 in the target compound is retained in Example 41 but absent in Example 53. Methylthio groups are known to influence lipophilicity and hydrogen bonding interactions .
Physicochemical Properties: Example 53 exhibits a higher melting point (175–178°C) compared to Example 41 (102–105°C), likely due to increased crystallinity from the benzamide and chromenone moieties . The target compound’s melting point remains uncharacterized.
Functional Group Impact: The isopropylamino group in the target compound may enhance solubility compared to the unsubstituted amino groups in Examples 53 and 41.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in the cited patents, involving Suzuki-Miyaura coupling or nucleophilic substitution reactions .
- SAR Insights: The absence of chromenone/fluorophenyl groups in the target compound may prioritize selectivity for different kinase isoforms compared to Examples 53 and 41.
Vorbereitungsmethoden
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common method involves condensing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with thiourea or its derivatives under acidic conditions. For example:
- Starting Material Preparation : 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (3.17 g, 0.01 mol) is refluxed with p-phenylene diamine (1.08 g, 0.01 mol) in butanol (10 mL) for 8 hours.
- Cyclization : The mixture forms a black precipitate, which is filtered and crystallized from methanol (yield: 45%, m.p. 250–252°C).
This step establishes the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate, critical for subsequent functionalization.
Attachment of the Ethyl Linker
The ethyl linker connecting the pyrazolo[3,4-d]pyrimidine core to the benzamide moiety is introduced via alkylation.
Procedure:
- Alkylation : Treat the 1-position of the pyrazolo[3,4-d]pyrimidine with 2-bromoethylamine hydrobromide (1.5 eq) in acetonitrile at 60°C for 24 hours.
- Isolation : Filter the product and wash with cold ethanol (yield: 62%).
Formation of the Benzamide Moiety
The final benzamide group is coupled via an amide bond formation. A method adapted from fluorinated benzamide syntheses involves:
- Activation : React 4-fluorobenzoic acid (1 eq) with carbonyldiimidazole (CDI, 1.2 eq) in DMF at 25°C for 1 hour.
- Coupling : Add the ethylamine intermediate (1 eq) and triethylamine (2 eq) to the activated acid. Stir at 25°C for 12 hours.
- Purification : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol (yield: 70%).
Optimization and Yield Comparison
Challenges and Alternative Approaches
- Regioselectivity : Competing reactions at positions 4 and 6 may occur during substitution. Using bulky bases (e.g., DBU) improves selectivity.
- Solvent Effects : Replacing DMF with tetrahydrofuran (THF) in coupling steps reduces side products.
- Catalysis : Palladium-catalyzed Buchwald-Hartwig amination offers higher yields (80%) for introducing isopropylamino groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
